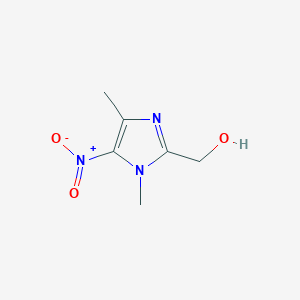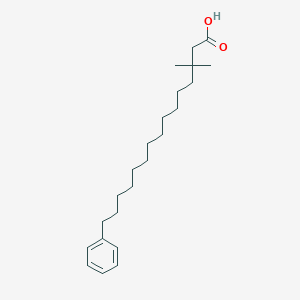
C22 Dihydroceramid
Übersicht
Beschreibung
N-(docosanoyl)-sphinganine is a complex lipid molecule that belongs to the class of sphingolipids Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition N-(docosanoyl)-sphinganine is characterized by the presence of a docosanoyl (behenic acid) chain attached to the sphinganine backbone
Wissenschaftliche Forschungsanwendungen
N-(docosanoyl)-sphinganine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: N-(docosanoyl)-sphinganine is investigated for its therapeutic potential in treating conditions related to sphingolipid metabolism.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its emollient properties.
Wirkmechanismus
Target of Action
C22 Dihydroceramide, also known as N-(docosanoyl)-sphinganine, primarily targets cellular processes such as stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It has been found that C22:0 and C24:0 Dihydroceramide are associated with increased autophagy and caspase-independent cell death of T cell acute lymphoblastic leukemia (ALL) cell lines .
Mode of Action
C22 Dihydroceramide interacts with its targets by inhibiting DES1 activity, which leads to elevated levels of Dihydroceramide and DhSph . This interaction results in cellular stress, autophagy, and early apoptosis .
Biochemical Pathways
C22 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . The metabolic intermediate dihydroceramide and the product ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus .
Pharmacokinetics
As a sphingolipid, it is known to be involved in a variety of biological functions including cell survival, metabolic regulation, and responses to cellular stresses .
Result of Action
The action of C22 Dihydroceramide results in various biological processes distinct from those involving ceramides . These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action, efficacy, and stability of C22 Dihydroceramide can be influenced by environmental factors such as diet. For instance, it has been suggested that dihydroceramides partly mediate the putative adverse effect of high red meat consumption and benefits of coffee consumption on type 2 diabetes risk .
Biochemische Analyse
Biochemical Properties
C22 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into ceramides with the addition of a double bond, a process that involves the acylation of sphinganine molecules by six isoforms of ceramide synthase .
Cellular Effects
C22 Dihydroceramide has been found to influence various types of cells and cellular processes. It plays a role in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Molecular Mechanism
At the molecular level, C22 Dihydroceramide exerts its effects through various mechanisms. For instance, a specific increase of C16:0, C22:0, C24:0, and C24:1 Dihydroceramide in cancer cells was found to induce ER stress, leading consequently to autophagy and cell death .
Metabolic Pathways
C22 Dihydroceramide is involved in the de novo sphingolipid synthesis pathway It interacts with various enzymes and cofactors in this pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(docosanoyl)-sphinganine typically involves the acylation of sphinganine with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include docosanoic acid, sphinganine, and activating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the acylation reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-(docosanoyl)-sphinganine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is achieved through methods like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(docosanoyl)-sphinganine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: N-(docosanoyl)-sphinganine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
N-(docosanoyl)-sphinganine can be compared with other sphingolipids such as ceramides and sphingomyelins. While all these compounds share a common sphingoid base, their fatty acid chains and head groups differ, leading to variations in their biological functions and properties. For example:
Ceramides: These have shorter fatty acid chains and are involved in skin barrier function and cell signaling.
Sphingomyelins: These contain a phosphocholine head group and are major components of cell membranes, particularly in the nervous system.
N-(docosanoyl)-sphinganine is unique due to its long docosanoyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRAKSDHOEHIG-ZESVVUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415276 | |
| Record name | C22 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147492-65-7 | |
| Record name | C22 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)









![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

